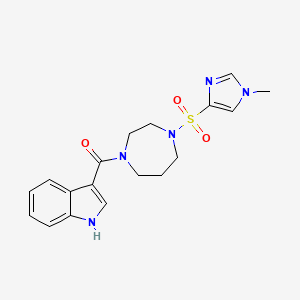

(1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves sophisticated chemical reactions that allow for the precise construction of complex molecular architectures. For instance, the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions results in C-sulfonylated 1,4-diazepines through sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups (Heo et al., 2020). Such methodologies may be relevant to synthesizing the target compound by enabling the functionalization of specific molecular sites.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including NMR, IR, and HRMS. For example, the structural elucidation of (5-(4-chlorophenylsulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone reveals detailed insights into its molecular framework, showcasing the importance of such analyses in understanding the compound's chemical nature (Wang et al., 2015).

Chemical Reactions and Properties

The reactivity of the compound can be inferred from similar molecules that undergo various chemical reactions, demonstrating their reactivity patterns. For instance, the preparation of 3-diazoindolin-2-imines from indoles and sulfonylazides through 1,3-dipolar cycloaddition and cascade reactions highlights potential reactivity routes that could be explored for the target compound (Sheng et al., 2014).

Physical Properties Analysis

Understanding the physical properties, such as melting point, solubility, and stability, is crucial for handling and applying the compound in research. While specific data on the target compound may not be readily available, analogous compounds provide a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and susceptibility to hydrolysis or oxidation, are central to the compound's application in synthesis and its behavior under different conditions. The investigation into the synthesis and reactivity of imidazole derivatives, for example, offers insights into potential reactivities and chemical behaviors that could be relevant (Ohta et al., 1987).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Compounds containing indole, imidazole, and sulfonyl functional groups have been extensively studied for their synthetic applications and chemical properties. For instance, imidazole-1-sulfonyl azide hydrochloride has been reported as an efficient, inexpensive, and shelf-stable diazotransfer reagent, proving essential in converting primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007). This reagent's design showcases the versatility of imidazole-based compounds in facilitating complex organic transformations.

Organocatalysis

Imidazole-based zwitterionic salts, such as 4-(3-methylimidazolium)butane sulfonate (MBS), demonstrate efficient catalysis in the regioselective ring-opening of aziridines. This reaction is applicable across a broad spectrum of nucleophiles, including indoles and pyrroles, highlighting the role of imidazole derivatives in green chemistry and sustainable catalytic processes (Chakraborty Ghosal et al., 2016).

Biological Activity Studies

The incorporation of indole and imidazole rings into compounds has led to the synthesis of molecules with potential biological activities. New conjugates with fused pyrrole, indole, oxazole, and imidazole rings have been synthesized, showcasing diverse biological activities, including antimicrobial properties. These findings underscore the potential of such compounds in developing new therapeutic agents (Katritzky et al., 2004).

Propriétés

IUPAC Name |

1H-indol-3-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-21-12-17(20-13-21)27(25,26)23-8-4-7-22(9-10-23)18(24)15-11-19-16-6-3-2-5-14(15)16/h2-3,5-6,11-13,19H,4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYCUALKVQJAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)